molecular formula C8H24Cl2N4 B2912609 1,8-Dihydrazinyloctane dihydrochloride CAS No. 2228824-74-4

1,8-Dihydrazinyloctane dihydrochloride

Cat. No. B2912609
CAS RN: 2228824-74-4
M. Wt: 247.21
InChI Key: YJBVKZQETFZBOW-UHFFFAOYSA-N
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Description

1,8-Dihydrazinyloctane dihydrochloride, also known as DDAO, is a chemical compound that has been used in scientific research for various applications. This compound is a derivative of hydrazine and has been synthesized through various methods. In

Mechanism of Action

1,8-Dihydrazinyloctane dihydrochloride acts as a fluorescent probe by reacting with ROS to form a fluorescent product. This reaction is based on the oxidation of the hydrazine moiety in 1,8-Dihydrazinyloctane dihydrochloride by ROS, which results in the formation of a fluorescent compound. The fluorescence intensity of 1,8-Dihydrazinyloctane dihydrochloride is directly proportional to the concentration of ROS in the sample.
Biochemical and Physiological Effects:
1,8-Dihydrazinyloctane dihydrochloride has been shown to have low toxicity and is considered safe for use in scientific research. However, its effects on biochemical and physiological processes are still being studied. It has been reported that 1,8-Dihydrazinyloctane dihydrochloride can inhibit the growth of cancer cells in vitro, but further studies are needed to confirm this effect.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,8-Dihydrazinyloctane dihydrochloride in lab experiments is its high sensitivity and selectivity for ROS detection. Additionally, 1,8-Dihydrazinyloctane dihydrochloride is easy to synthesize and has a low cost compared to other fluorescent probes. However, one of the limitations of using 1,8-Dihydrazinyloctane dihydrochloride is its low water solubility, which can affect its performance in aqueous solutions.

Future Directions

There are several future directions for the use of 1,8-Dihydrazinyloctane dihydrochloride in scientific research. One of the potential applications is its use in the development of biosensors for the detection of ROS in living cells. Additionally, 1,8-Dihydrazinyloctane dihydrochloride can be used in the synthesis of new polymeric materials for drug delivery and tissue engineering applications. Finally, further studies are needed to explore the potential anticancer effects of 1,8-Dihydrazinyloctane dihydrochloride and its mechanism of action.
Conclusion:
In conclusion, 1,8-Dihydrazinyloctane dihydrochloride is a chemical compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1,8-Dihydrazinyloctane dihydrochloride has the potential to be a valuable tool in scientific research and its applications in various fields are still being explored.

Synthesis Methods

1,8-Dihydrazinyloctane dihydrochloride can be synthesized through the reaction of 1,8-dibromo-octane with hydrazine hydrate in the presence of sodium hydroxide. The product is then purified through recrystallization to obtain 1,8-Dihydrazinyloctane dihydrochloride as a white crystalline solid. This method has been reported in various scientific journals and has been used to synthesize 1,8-Dihydrazinyloctane dihydrochloride for research purposes.

Scientific Research Applications

1,8-Dihydrazinyloctane dihydrochloride has been used in various scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has also been used in the development of biosensors for the detection of glucose and other biomolecules. Additionally, 1,8-Dihydrazinyloctane dihydrochloride has been used in the synthesis of polymeric materials for drug delivery and tissue engineering applications.

properties

IUPAC Name

8-hydrazinyloctylhydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22N4.2ClH/c9-11-7-5-3-1-2-4-6-8-12-10;;/h11-12H,1-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBVKZQETFZBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCNN)CCCNN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Hydrazinyloctyl)hydrazine dihydrochloride

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